1-(Triisopropylsilyl)pyrrole
Overview
Description
Synthesis Analysis
The synthesis of 1-(Triisopropylsilyl)pyrrole involves strategic chemical reactions that introduce the triisopropylsilyl (TIPS) protective group into the pyrrole molecule. A notable method includes the kinetic electrophilic substitution of pyrrole at the β position followed by fluoride ion-induced desilylation, a process that has become the preferred route for synthesizing 3-monosubstituted pyrroles due to its efficiency and selectivity (Bray et al., 1990). This approach highlights the compound's role as a progenitor "par excellence" for the synthesis of diverse pyrrole derivatives.
Molecular Structure Analysis
The molecular structure of 1-(Triisopropylsilyl)pyrrole is characterized by the presence of the triisopropylsilyl group attached to the nitrogen atom of the pyrrole ring. This structural feature significantly influences the reactivity and stability of the molecule. The nitration of 1-(triisopropylsilyl)-1H-pyrrole, for example, leads to products following partial acid cleavage of the triisopropylsilyl protecting group, demonstrating the compound's discrete molecular structure and the influence of protective groups on its chemical behavior (Kennedy et al., 2006).
Chemical Reactions and Properties
1-(Triisopropylsilyl)pyrrole undergoes various chemical reactions, leveraging its molecular structure for the synthesis of complex molecules. Electrophilic substitution at the β position is a critical reaction, enabling the formation of β-substituted pyrroles. This reactivity pattern is instrumental in the compound's role as a precursor for diverse synthetic pathways, offering a straightforward approach to 3-substituted pyrroles in good overall yields through desilylation processes (Muchowski & Solas, 1983).
Physical Properties Analysis
The physical properties of 1-(Triisopropylsilyl)pyrrole, such as solubility, boiling point, and melting point, are critical for its handling and application in various chemical processes. While specific studies on these properties are scarce, the general behavior of pyrrole derivatives suggests that the introduction of the triisopropylsilyl group would affect the compound's polarity, boiling point, and solubility in organic solvents, thus influencing its application in organic synthesis.
Chemical Properties Analysis
The chemical properties of 1-(Triisopropylsilyl)pyrrole, including its reactivity, stability under different conditions, and the influence of the triisopropylsilyl group on its chemical behavior, are central to its utility in synthesis. The protective nature of the triisopropylsilyl group plays a crucial role in modulating the compound's reactivity towards electrophiles and nucleophiles, making it an invaluable tool for the regioselective synthesis of pyrrole derivatives. This characteristic is exemplified in the synthesis of polysubstituted pyrroles, where 1-(Triisopropylsilyl)pyrrole serves as a key intermediate, demonstrating its versatility and utility in organic synthesis (Miura et al., 2013).
Scientific Research Applications
Synthesis of Substituted Pyrroles : 1-(Triisopropylsilyl)pyrrole serves as a precursor or intermediate for synthesizing various substituted pyrroles. For example, it has been used in the synthesis of 3-substituted pyrroles through kinetic electrophilic substitution and subsequent fluoride ion-induced desilylation (Bray et al., 1990). This method is now considered a preferred route for obtaining 3-monosubstituted pyrroles.
Electron-Transfer Processes : In the study of electron-transfer processes, compounds like 3,4-diferrocenyl-1-(triisopropylsilyl)-1H-pyrrole have been prepared and characterized. These studies include spectroscopic methods and X-ray crystallography, helping to understand the redox properties of such compounds (Goetsch et al., 2014).
Bio-sensing Properties : 1-(Triisopropylsilyl)pyrrole derivatives have been used in the synthesis of redox-active conducting polymers, which show potential in bio-sensing applications. These polymers have been utilized for the quantitative sensing and determination of redox-active enzymes like cytochrome C (Chen et al., 2002).
Electropolymerization Studies : The role of 1-(Triisopropylsilyl)pyrrole in electropolymerization has been investigated, showing significant impacts on the polymerization rate, electrochemical capacity, and electroconductivity of resulting polymers (Sekiguchi et al., 2002).
Regiospecific and Regiocontrolled Synthesis : 1-(Triisopropylsilyl)pyrrole has been used in the regiospecific C-acylation of pyrroles and indoles, demonstrating its utility as a precursor for the synthesis of various acylated pyrroles and indoles with high yields (Katritzky et al., 2003).
Study of Lifetimes of Pyrrole Species : The radical-cations resulting from the oxidation of 1-(triisopropylsilyl)pyrrole have been studied using techniques like fast-scan cyclic voltammetry, providing insights into their electron transfer rate constants and lifetimes (Narula & Noftle, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tri(propan-2-yl)-pyrrol-1-ylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NSi/c1-11(2)15(12(3)4,13(5)6)14-9-7-8-10-14/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQURXLBJJNDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236539 | |
Record name | N-Triisopropylsilylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Triisopropylsilyl)pyrrole | |
CAS RN |
87630-35-1 | |
Record name | N-Triisopropylsilylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087630351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Triisopropylsilylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Triisopropylsilyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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